Product packaging for FK-739 free acid(Cat. No.:CAS No. 133052-30-9)

FK-739 free acid

Cat. No.: B1672745
CAS No.: 133052-30-9
M. Wt: 409.5 g/mol
InChI Key: YILJWHUIUCRKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Angiotensin II Type 1 (AT1) Receptor Antagonists

Angiotensin II Type 1 (AT1) receptor antagonists, also known as angiotensin receptor blockers (ARBs), are a class of drugs that selectively block the binding of angiotensin II to the AT1 receptor. nih.gov This targeted inhibition prevents the downstream signaling cascade that leads to vasoconstriction and other detrimental effects of angiotensin II, resulting in vasodilation and a reduction in blood pressure. nih.gov

Unlike ACE inhibitors, which block the production of angiotensin II, ARBs act at the receptor level. nih.gov This allows for a more specific blockade of the RAS, as angiotensin II can still be produced by alternative enzymatic pathways, such as chymase, which are not inhibited by ACE inhibitors. ahajournals.org By selectively blocking the AT1 receptor, ARBs leave the AT2 receptor unopposed, which may contribute to their beneficial effects. rsc.org

Numerous nonpeptide AT1 receptor antagonists, often referred to as 'sartans', have been developed for therapeutic use. nih.gov Examples include Losartan, Valsartan, and Candesartan. researchgate.net These agents have proven effective in the management of hypertension, heart failure, and diabetic nephropathy. nih.gov The pharmacological properties of these antagonists can differ, particularly in terms of their binding affinity and the nature of their antagonism (competitive vs. noncompetitive). nih.gov

Role of the RAS in Pathophysiological Models and Therapeutic Targeting

The central role of the RAS in cardiovascular pathophysiology has been extensively studied in various preclinical models. Overactivation of the RAS is a key contributor to the development and progression of hypertension, cardiac failure, and diabetic nephropathy. nih.gov In models of hypertension, such as the spontaneously hypertensive rat and the renal hypertensive rat, inhibition of the RAS through either ACE inhibitors or ARBs has been shown to effectively lower blood pressure. nih.gov

In the context of heart failure, the RAS contributes to pathological cardiac remodeling, including cardiac hypertrophy and fibrosis, which are driven by the effects of angiotensin II on cardiac cells. frontiersin.org Preclinical studies have demonstrated that blocking the RAS can attenuate these remodeling processes and improve cardiac function. oup.com Similarly, in models of diabetic nephropathy, RAS inhibition has been shown to reduce proteinuria and slow the progression of renal damage. nih.govnih.gov

The therapeutic targeting of the RAS in these models has not only validated the importance of this system in disease but has also been instrumental in the development of new therapeutic strategies. nih.gov These strategies include the development of direct renin inhibitors and, more recently, approaches aimed at enhancing the protective arm of the RAS, for instance, by activating the ACE2/angiotensin-(1-7)/Mas receptor axis. nih.gov The ongoing investigation into the multifaceted roles of the RAS continues to open new avenues for the treatment of cardiovascular and renal diseases. mdpi.com

Detailed Research Findings on FK-739 Free Acid

This compound has been identified as a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov Its pharmacological activity has been characterized through a series of in vitro and in vivo preclinical studies.

In vitro studies have demonstrated the specific binding affinity of this compound for the AT1 receptor. In preparations of rat aortic smooth muscle cell membranes, FK-739 inhibited the specific binding of radiolabeled angiotensin II with a half-maximal inhibitory concentration (IC50) of 8.6 nM. nih.govnih.gov Notably, it did not displace the binding of angiotensin II in bovine cerebellum membranes, a tissue where AT2 receptors are more abundant, highlighting its selectivity for the AT1 receptor subtype. nih.govnih.gov

Further in vitro characterization in isolated helical strips of rabbit aorta revealed that FK-739 acts as a competitive antagonist. It produced a parallel rightward shift in the concentration-response curve of angiotensin II-induced muscle contraction. nih.gov The pA2 value, a measure of antagonist potency, was determined to be 8.45, with a slope of 1.06, further supporting a competitive mode of action at the AT1 receptor. nih.gov

In Vitro Pharmacological Profile of this compound

ParameterTissue/ModelValueReference
IC50Rat aortic smooth muscle cell membrane8.6 nM nih.govnih.gov
pA2Isolated rabbit aorta8.45 nih.gov

The in vivo efficacy of this compound has been evaluated in various animal models of hypertension. In normotensive rats and dogs, oral administration of FK-739 at a dose of 10 mg/kg significantly inhibited the pressor response induced by angiotensin I. nih.gov This demonstrates the compound's ability to block the effects of endogenously produced angiotensin II.

In hypertensive animal models, this compound demonstrated a significant blood pressure-lowering effect. In both renal hypertensive rats and dogs, the compound caused a fall in mean blood pressure. nih.gov Furthermore, in spontaneously hypertensive rats, FK-739 produced a dose-dependent decrease in mean blood pressure at doses of 32 and 100 mg/kg. nih.gov

In Vivo Effects of this compound on Blood Pressure

Animal ModelEffectReference
Normotensive rats and dogsInhibition of angiotensin I-induced pressor response nih.gov
Renal hypertensive rats and dogsReduction in mean blood pressure nih.gov
Spontaneously hypertensive ratsDose-dependent reduction in mean blood pressure nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N7 B1672745 FK-739 free acid CAS No. 133052-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133052-30-9

Molecular Formula

C24H23N7

Molecular Weight

409.5 g/mol

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C24H23N7/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23/h4-9,11-15H,2-3,10,16H2,1H3,(H,27,28,29,30)

InChI Key

YILJWHUIUCRKEU-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2

Appearance

Solid powder

Other CAS No.

133052-30-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt
FK 739
FK-739

Origin of Product

United States

Pharmacological Characterization of Fk 739 Free Acid As an At1 Receptor Antagonist

In Vitro Receptor Binding Profile of FK-739 Free Acid

The initial characterization of a novel compound's pharmacological activity often begins with in vitro receptor binding assays. These studies are crucial for determining the compound's affinity and selectivity for its intended target. For this compound, these assays have been instrumental in establishing its profile as a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.

Quantitative Assessment of Radioligand Displacement at AT1 Receptors

The affinity of this compound for the AT1 receptor has been quantified through radioligand displacement studies. In these experiments, membranes prepared from tissues rich in AT1 receptors, such as rat aortic smooth muscle cells, are incubated with a radiolabeled form of angiotensin II, specifically [125I]-angiotensin II. The ability of this compound to displace the bound radioligand is then measured.

Research has shown that FK-739 effectively inhibits the specific binding of [125I]-angiotensin II to these rat aortic smooth muscle cell membranes. nih.govtargetmol.commedkoo.com The potency of this inhibition is expressed as an IC50 value, which represents the concentration of the compound required to displace 50% of the specifically bound radioligand. For this compound, the reported IC50 value is 8.6 nM, indicating a high affinity for the AT1 receptor. nih.govtargetmol.commedkoo.com

CompoundPreparationRadioligandIC50 Value (nM)Reference
This compoundRat Aortic Smooth Muscle Cell Membrane[125I]-Angiotensin II8.6 nih.govtargetmol.commedkoo.com

Evaluation of Binding Selectivity Against Other Receptor Subtypes

A critical aspect of a drug candidate's profile is its selectivity. To evaluate this, the binding of this compound was tested against other receptor subtypes, particularly the Angiotensin II Type 2 (AT2) receptor. Using a similar radioligand binding assay setup, but with a tissue known to have a high density of AT2 receptors, such as bovine cerebellum membrane, the displacement capability of this compound was assessed. nih.govtargetmol.commedkoo.com

The results from these studies demonstrated that this compound did not displace the specific binding of [125I]-angiotensin II to bovine cerebellum membranes. nih.govtargetmol.commedkoo.com This finding indicates that this compound is highly selective for the AT1 receptor subtype over the AT2 receptor subtype. nih.gov

Functional Antagonism of AT1 Receptor-Mediated Responses

Following the confirmation of binding affinity and selectivity, functional assays are employed to determine how the compound affects the physiological response mediated by the receptor. These studies assess whether the compound acts as an agonist (mimicking the natural ligand) or an antagonist (blocking the natural ligand's effect).

Analysis of Agonist-Induced Contraction in Isolated Vascular Preparations

To assess the functional antagonism of this compound, experiments were conducted on isolated helical strips of rabbit aorta. nih.gov In this ex vivo model, the vascular tissue is exposed to an agonist, angiotensin II, which binds to AT1 receptors on the smooth muscle cells and induces a contractile response.

When this compound was introduced into the preparation, it was observed to inhibit the contraction induced by angiotensin II. nih.gov Specifically, the compound caused a parallel rightward shift in the concentration-response curve of the angiotensin II-induced contraction. nih.gov This type of parallel shift is a hallmark of competitive antagonism, where the antagonist competes with the agonist for the same binding site on the receptor. nih.gov

Determination of Antagonistic Potency (e.g., pA2 values) for this compound

The potency of a competitive antagonist can be quantified using a Schild analysis, which yields a pA2 value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value signifies greater antagonistic potency.

CompoundAssaypA2 ValueSchild SlopeReference
This compoundAngiotensin II-Induced Contraction in Isolated Rabbit Aorta8.451.06 nih.gov

Preclinical In Vivo Pharmacodynamics of this compound

Preclinical in vivo studies are essential to understand a compound's pharmacological effects within a living organism. In the case of this compound, these studies were conducted in various animal models to assess its functional antagonism of the AT1 receptor in a systemic context.

In vivo studies demonstrated that oral administration of FK-739 significantly inhibited the pressor (blood pressure raising) response induced by angiotensin I in normotensive rats and dogs. nih.gov Furthermore, the administration of FK-739 resulted in a decrease in mean blood pressure in animal models of hypertension, including both renal hypertensive rats and dogs, as well as in spontaneously hypertensive rats. nih.gov In spontaneously hypertensive rats, FK-739 was shown to significantly decrease mean blood pressure in a dose-dependent manner. nih.gov These findings confirm that the AT1 receptor antagonism observed in vitro translates to a significant physiological effect in vivo.

Investigation of Additional Molecular Targets for Fk 739 Free Acid

Assessment of Multi-Target Engagement and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is a critical aspect of modern drug discovery and development. For angiotensin II receptor antagonists, research has explored interactions beyond the AT1 receptor, including potential crosstalk with other receptor systems. mdpi.com

Mechanistic Elucidation of Fk 739 Free Acid S Biological Actions

Molecular Interactions and Binding Site Analysis at AT1 Receptor

FK-739 free acid is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. targetmol.comnih.gov Its mechanism of action at the molecular level involves competitive binding to the AT1 receptor, thereby preventing angiotensin II (Ang II), the primary endogenous ligand, from binding and initiating its physiological effects. nih.gov The antagonistic properties of this compound have been quantitatively characterized, demonstrating a significant affinity for the AT1 receptor. Specifically, it inhibits the binding of radiolabeled Ang II to rat aortic smooth muscle cell membranes with an IC50 value of 8.6 nM. targetmol.comnih.gov Further in vitro studies using isolated rabbit aorta have shown that this compound causes a parallel rightward shift in the concentration-response curve of Ang II-induced contractions, with a pA2 value of 8.45, indicative of competitive antagonism. nih.gov

The binding of this compound is highly selective for the AT1 receptor subtype over the AT2 receptor. This is evidenced by the finding that it does not displace the specific binding of Ang II to bovine cerebellum membranes, a tissue known to have a high density of AT2 receptors. targetmol.comnih.gov This selectivity is a common feature of the sartan class of drugs, to which this compound belongs.

While specific crystallographic data for this compound bound to the AT1 receptor is not available, insights into its binding site can be inferred from molecular modeling studies of other sartan drugs. These studies suggest that the biphenyl-tetrazole moiety, a common structural feature among many sartans, plays a crucial role in receptor binding. scbt.com Key interactions are believed to occur with specific amino acid residues within the transmembrane helices of the AT1 receptor. For instance, the tetrazole group of many angiotensin receptor blockers (ARBs) is thought to interact with residues such as Lys(199), His(256), and Gln(257). researchgate.net Additionally, other interactions, such as those with Tyr(113) and Asn295, have been implicated in the binding of various sartans. researchgate.net It is highly probable that this compound engages in a similar set of interactions within the AT1 receptor binding pocket, leading to its effective and competitive antagonism. Some sartans exhibit insurmountable antagonism, which is related to the formation of tight binding complexes with the receptor and slow dissociation rates. nih.govnih.gov

Table 1: In Vitro Pharmacology of this compound at the AT1 Receptor
ParameterValueSpecies/TissueReference
IC50 8.6 nMRat Aortic Smooth Muscle Cell Membrane targetmol.com, nih.gov
pA2 8.45Rabbit Aorta nih.gov
Binding Selectivity Selective for AT1 over AT2Rat vs. Bovine Cerebellum targetmol.com, nih.gov

Downstream Intracellular Signaling Pathway Modulation via AT1 Receptor Blockade

The binding of angiotensin II to the AT1 receptor activates a cascade of intracellular signaling pathways that are central to its physiological and pathophysiological effects, including vasoconstriction, inflammation, and cellular growth. By competitively inhibiting Ang II binding, this compound effectively modulates these downstream signaling events.

The primary signaling pathway coupled to the AT1 receptor is the Gq/11 protein pathway. nih.govresearchgate.net Activation of Gq/11 by the Ang II-bound AT1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). researchgate.net This cascade ultimately leads to cellular responses such as smooth muscle contraction. By blocking the initial step of Ang II binding, this compound prevents the activation of Gq/11 and the subsequent generation of IP3 and DAG, thereby inhibiting the rise in intracellular calcium and the activation of PKC. nih.gov

In addition to the canonical Gq/11 pathway, the AT1 receptor can also signal through other G proteins, such as G12/13, which activate the Rho/ROCK pathway. This pathway is implicated in cellular processes like cell growth, migration, and contraction. Blockade of the AT1 receptor by antagonists like this compound would also be expected to inhibit the Ang II-mediated activation of this pathway.

Furthermore, AT1 receptor activation can lead to the transactivation of growth factor receptors, such as the epidermal growth factor receptor (EGFR), and the activation of the Jak/STAT pathway. These pathways are associated with long-term effects of Ang II, including cardiac hypertrophy and vascular remodeling. Consequently, the antagonistic action of this compound at the AT1 receptor also serves to attenuate these pro-hypertrophic and pro-fibrotic signaling cascades.

Table 2: Downstream Signaling Pathways Modulated by this compound via AT1 Receptor Blockade
Signaling PathwayKey ComponentsEffect of AT1 Receptor BlockadeReference
Gq/11 Pathway PLC, IP3, DAG, Ca2+, PKCInhibition of activation nih.gov, researchgate.net
Rho/ROCK Pathway G12/13, RhoA, ROCKInhibition of activation
Growth Factor Receptor Transactivation EGFRAttenuation
Jak/STAT Pathway Jak, STATAttenuation

Impact on Lipid Metabolism and Cellular Processes mediated by FABP1 Binding

While the primary mechanism of this compound is the blockade of the AT1 receptor, the broader class of angiotensin receptor blockers (ARBs) has been observed to exert beneficial effects on lipid metabolism. nih.govresearchgate.net Angiotensin II itself has been shown to have adverse effects on lipid metabolism, including the promotion of triglyceride synthesis. nih.gov Consequently, by antagonizing the AT1 receptor, ARBs can ameliorate conditions such as hypertriglyceridemia and fatty liver. nih.govnih.gov Studies have shown that treatment with various ARBs can lead to a significant reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol levels. researchgate.netnih.gov

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that are crucial for the transport and metabolism of fatty acids and other lipophilic substances. nih.gov Liver-type fatty acid-binding protein (FABP1) is abundantly expressed in the liver and is involved in the uptake, transport, and trafficking of long-chain fatty acids. nih.gov Although there is no direct evidence to suggest that this compound binds to FABP1, the interplay between the renin-angiotensin system and lipid metabolism suggests an indirect functional relationship. For instance, chronic activation of the AT1 receptor contributes to impaired hepatic lipid metabolism and the development of fatty liver. nih.gov Blockade of the AT1 receptor has been shown to protect the liver from triglyceride accumulation. nih.gov

Interestingly, studies on a different isoform, fatty acid-binding protein 4 (FABP4), have shown that treatment with several ARBs can decrease its circulating concentrations in hypertensive patients. nih.gov While this does not directly implicate FABP1, it demonstrates that ARBs can influence the levels of key proteins involved in lipid metabolism. FABP1 itself is known to interact with nuclear receptors like PPARα, a key regulator of fatty acid oxidation. nih.gov Given that some ARBs have been reported to have partial PPAR-γ agonist activity, the potential for complex interactions between the renin-angiotensin system, FABPs, and nuclear receptors in the regulation of lipid metabolism is an area of ongoing research. nih.gov Therefore, while a direct binding interaction between this compound and FABP1 has not been established, the therapeutic effects of AT1 receptor blockade on lipid profiles suggest a modulation of cellular processes in which FABP1 plays a significant role.

Table 3: Effects of Angiotensin Receptor Blockers on Lipid Parameters
Lipid ParameterEffect of ARB TreatmentReference
Total Cholesterol Significant reduction researchgate.net, nih.gov
LDL Cholesterol Significant reduction researchgate.net, nih.gov
Triglycerides Amelioration of hypertriglyceridemia nih.gov
Hepatic Triglyceride Accumulation Protection against accumulation nih.gov

Structure Activity Relationship Sar Studies and Analogue Development for Fk 739 Free Acid

Synthetic Approaches to FK-739 Free Acid and Related Analogues

The synthesis of this compound, with the chemical name 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, involves the construction of the core imidazo[4,5-b]pyridine heterocycle and its subsequent alkylation with the biphenyl-tetrazole side chain. While a specific synthetic route for this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for creating similar angiotensin II receptor antagonists.

A plausible synthetic strategy involves a convergent approach. The first key intermediate is the 2-butyl-3H-imidazo[4,5-b]pyridine core. This can be synthesized from 2,3-diaminopyridine (B105623) and pentanal or a related derivative through a condensation and subsequent oxidation reaction.

The second key intermediate is the biphenyl-tetrazole side chain, typically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is then converted to the tetrazole. The synthesis of this component often starts from a Suzuki coupling reaction between a protected tetrazole-phenylboronic acid and a bromobenzyl derivative.

The final step is the N-alkylation of the imidazo[4,5-b]pyridine core with the biphenylmethyl bromide derivative. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

The development of analogues often utilizes multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to rapidly generate a library of diverse imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally related to the imidazo[4,5-b]pyridine core of FK-739. rug.nl This high-throughput synthesis approach allows for the efficient exploration of the structure-activity landscape. rug.nl For instance, studies on valsartan, which also contains the biphenyl-tetrazole moiety, have explored the synthesis of various ester derivatives to create new classes of angiotensin-II receptor antagonists. mdpi.com

Correlation of Structural Features with AT1 Receptor Affinity and Efficacy

This compound is a potent AT1 receptor antagonist with a reported IC50 value of 8.6 nM for inhibiting the binding of [125I]-angiotensin II to rat aortic smooth muscle cell membranes. targetmol.comnih.gov The high affinity of FK-739 and related compounds for the AT1 receptor is attributed to several key structural features that mimic the C-terminal portion of the natural ligand, angiotensin II.

The biphenyl-tetrazole group is a critical pharmacophore. The acidic tetrazole ring acts as a bioisostere for the C-terminal carboxylate group of angiotensin II, establishing a crucial ionic interaction with a basic residue, such as arginine, in the AT1 receptor binding pocket. The biphenyl (B1667301) scaffold serves to orient the acidic head group in a manner that allows for optimal interaction with the receptor.

The n-butyl group at the 2-position of the imidazo[4,5-b]pyridine ring is believed to occupy a hydrophobic pocket within the AT1 receptor, further enhancing binding affinity. The length and branching of this alkyl chain are often crucial for optimal fitting into this pocket.

The development of analogues has explored modifications at various positions. For instance, the creation of "bisartans," where both imidazole (B134444) nitrogens are alkylated with a biphenyl tetrazole group, has been investigated as a strategy to produce strong inhibitors of Angiotensin II. Minor structural differences among angiotensin receptor blockers can lead to variations in their pharmacological effects, such as the degree of inverse agonism. drugbank.com

Below is an interactive data table comparing the AT1 receptor affinity of this compound with other related antagonists.

Compound NameCore StructureAT1 Receptor Affinity (IC50, nM)
This compound Imidazo[4,5-b]pyridine 8.6 targetmol.comnih.gov
L-159,884Imidazole0.08 nih.gov
MK-996 (L-159,282)Imidazole0.15 nih.gov
(S)-2lImidazo[4,5-b]pyridine1.6 drugbank.com
KR31173Imidazo[4,5-b]pyridine3.27 nih.gov
SK-1080Imidazo[4,5-b]pyridine11.6 nih.gov

This table is for illustrative purposes to show the range of affinities within related structures.

Delineation of Structural Requirements for FABP1 Binding

FABPs are intracellular proteins that bind long-chain fatty acids and other hydrophobic ligands. nih.govnih.gov The binding pocket of FABPs is a β-barrel structure with a portal region capped by alpha-helices. nih.gov L-FABP (FABP1) is unique in that it has a larger binding cavity compared to other FABPs, allowing it to accommodate one or two fatty acid molecules or other large hydrophobic ligands. nih.govnih.gov

For a molecule to bind to FABP1, it generally requires:

A hydrophobic moiety: This part of the molecule interacts with the hydrophobic amino acid residues lining the binding pocket.

An anionic group: This group, typically a carboxylate, interacts with conserved basic amino acid residues, such as arginine, inside the binding cavity. nih.gov

This compound possesses structural features that could potentially facilitate its binding to FABP1:

Hydrophobic character: The molecule has significant hydrophobic regions, including the biphenyl system and the n-butyl chain, which could fit into the lipophilic cavity of FABP1.

Anionic head group: The tetrazole ring is acidic and exists as an anion at physiological pH. This could mimic the carboxylate group of a fatty acid and interact with the positively charged residues within the FABP1 binding pocket.

While these features suggest a potential for interaction, the precise structural requirements and the affinity of this compound for FABP1 remain to be determined through experimental studies such as co-crystallization, binding assays, and computational modeling.

Advanced Preclinical Research Methodologies Employed with Fk 739 Free Acid

In Vitro Experimental Platforms

In vitro experimental platforms have been crucial for characterizing the biochemical activity and cellular effects of FK-739 free acid. These controlled laboratory settings allow for detailed investigation into the compound's interaction with its molecular target and the subsequent cellular responses.

Cell-Based Assays for Receptor Activation and Cellular Response

Cell-based assays are fundamental in understanding how this compound modulates cellular functions, particularly those related to cholesterol homeostasis and the development of atherosclerosis. A key focus of these assays has been the formation of foam cells, a critical event in the initiation of atherosclerotic plaques. clinpgx.orgnih.gov The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. clinpgx.org

Researchers have employed in vitro models of foam cell formation to study the effects of squalene (B77637) synthase inhibitors. plos.org These models often involve culturing macrophages, such as the mouse macrophage cell line J774 or human monocyte-derived macrophages, and inducing foam cell formation by exposing them to modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL). mdpi.com The impact of compounds like this compound on this process can be quantified by staining the accumulated intracellular lipids with Oil Red O and measuring the absorbance. plos.orgmdpi.com The inhibition of foam cell formation suggests a potential anti-atherosclerotic effect. plos.org

Furthermore, cell-based cholesterol efflux assays are utilized to determine if this compound affects the removal of cholesterol from cells, a process central to preventing lipid accumulation. researchgate.net These assays typically involve labeling cellular cholesterol with a fluorescent probe, such as BODIPY-cholesterol, and then measuring its transfer to extracellular acceptors like apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL). researchgate.net An increase in cholesterol efflux is considered a beneficial outcome in the context of cardiovascular disease. researchgate.net

Cell-Based AssayCell LineKey Parameter MeasuredRelevance to this compound's Mechanism
Foam Cell FormationJ774, THP-1, Primary MacrophagesIntracellular lipid accumulation (Oil Red O staining)Assesses the ability to prevent a key initiating event in atherosclerosis. plos.orgmdpi.com
Cholesterol EffluxJ774, HepG2Transfer of fluorescently-labeled cholesterol to acceptors (e.g., HDL)Evaluates the promotion of cholesterol removal from peripheral cells. researchgate.net
Cholesterol SynthesisHepG2Incorporation of radiolabeled precursors (e.g., [14C]acetate) into cholesterolDirectly measures the inhibition of de novo cholesterol biosynthesis in liver cells. nih.govresearchgate.net

Biochemical Profiling of Enzyme Activity and Protein Interactions

The primary mechanism of action of this compound is the inhibition of squalene synthase. nih.gov Biochemical assays are therefore essential to quantify its inhibitory potency against this enzyme. Squalene synthase catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. nih.gov

A common method to assess the activity of squalene synthase inhibitors is a cell-free enzyme assay using microsomal preparations from rat liver, which are a rich source of the enzyme. clinpgx.org The assay measures the enzymatic conversion of radiolabeled FPP to squalene. The inhibitory activity of a compound is determined by its ability to reduce the formation of squalene, and the results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, other squalene synthase inhibitors have been shown to have potent activity in such assays. clinpgx.org

Enzyme/Protein TargetAssay PrincipleKey Finding
Squalene SynthaseMeasurement of the conversion of radiolabeled farnesyl pyrophosphate to squalene in a cell-free system. clinpgx.orgPotent inhibition of the target enzyme, confirming the primary mechanism of action.
HMG-CoA ReductaseSpectrophotometric measurement of NADPH oxidation. researchgate.netresearchgate.netTo confirm selectivity, compounds like this compound are tested for off-target effects on other enzymes in the cholesterol biosynthesis pathway.

High-Throughput Screening Techniques for Target Validation

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. nih.govmdpi.com While specific HTS campaigns that led to the identification of this compound are not detailed in publicly available literature, the development of assays for targets like squalene synthase is amenable to HTS formats. nih.gov

For target validation, HTS assays can be designed to identify inhibitors of a particular enzyme in a high-density format (e.g., 96- or 384-well plates). nih.gov These assays often rely on fluorescence or luminescence readouts that can be rapidly measured by automated plate readers. springernature.com For instance, an HTS assay for squalene synthase could be developed to measure the consumption of a cofactor like NADPH, leading to a change in fluorescence. nih.gov The validation of hits from such a screen would then involve secondary assays and dose-response studies to confirm their activity and selectivity. nih.gov

In Vivo Animal Models for Pharmacological Assessment

In vivo animal models are indispensable for evaluating the pharmacological effects of this compound in a complex biological system, providing insights into its impact on cardiovascular and metabolic parameters.

Experimental Models of Cardiovascular Dysregulation

To investigate the anti-atherosclerotic potential of this compound, researchers have utilized genetically modified mouse models that are prone to developing atherosclerosis. The most common of these are the low-density lipoprotein receptor-deficient (Ldlr-/-) mice and the apolipoprotein E-deficient (Apoe-/-) mice. nih.govimmunologyresearchjournal.comresearchgate.net When fed a high-fat, high-cholesterol "Western-type" diet, these animals develop hypercholesterolemia and atherosclerotic lesions in their aortas that share similarities with human atherosclerosis. nih.govnih.gov

Studies with squalene synthase inhibitors in these models have demonstrated significant reductions in the development of atherosclerotic plaques. nih.gov The efficacy is typically assessed by sacrificing the animals after a period of treatment and quantifying the lesion area in the aorta, often by en face analysis or by histological examination of the aortic root. nih.gov In addition to the effects on atherosclerosis, these studies also measure changes in plasma lipid profiles, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. nih.gov

Animal ModelKey FeaturesTypical Endpoints MeasuredRelevance for this compound
LDL receptor-deficient (Ldlr-/-) MouseDevelops hypercholesterolemia and atherosclerosis on a high-fat diet. nih.govresearchgate.netAortic atherosclerotic lesion size, plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides). nih.govnih.govStandard model to assess the impact of lipid-lowering therapies on the development of atherosclerosis. nih.gov
Apolipoprotein E-deficient (Apoe-/-) MouseSpontaneously develops hyperlipidemia and atherosclerotic lesions, which are accelerated by a high-fat diet. immunologyresearchjournal.comAortic plaque area, plaque composition (e.g., macrophage content), plasma lipids. immunologyresearchjournal.comAnother widely used model to study the pathogenesis of atherosclerosis and evaluate therapeutic interventions.
Cynomolgus MonkeyNon-human primate with a lipoprotein metabolism more similar to humans than rodents. nih.govPlasma lipid and lipoprotein concentrations. nih.govnih.govUsed to assess the effects of lipid-modulating compounds in a species with closer physiological relevance to humans.

Models for Studying Metabolic Pathway Modulation

Commonly used models include the streptozotocin (B1681764) (STZ)-induced diabetic rat, which mimics type 1 diabetes by destroying pancreatic beta-cells, and the fructose-fed rat, which develops insulin (B600854) resistance, hypertriglyceridemia, and glucose intolerance, reflecting features of the human metabolic syndrome. nih.govmdpi.comsemanticscholar.orgusamv.ro In these models, the effects of a compound on glucose homeostasis can be assessed through oral glucose tolerance tests (OGTT) and measurements of fasting glucose and insulin levels. nih.gov The impact on lipid metabolism is evaluated by measuring plasma triglycerides and cholesterol. nih.gov While specific studies using this compound in these exact models are not extensively documented, they represent the standard platforms for investigating the metabolic effects of new therapeutic agents.

Computational and Biophysical Approaches in Fk 739 Free Acid Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as FK-739 free acid, and its protein target. nih.gov In the case of the echinocandin class of antifungals, the target is the Fks1 subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall synthesis. biorxiv.orgnih.govnih.gov

Research in this area often begins with the construction of a three-dimensional model of the target protein, as the crystal structure of β-(1,3)-D-glucan synthase has been challenging to obtain. semanticscholar.orgjapsonline.com Homology modeling, using the amino acid sequence and known structures of similar proteins, is a common approach. semanticscholar.orgjapsonline.com Once a reliable model of the Fks1 subunit is generated, docking simulations can be performed. These simulations place the this compound molecule into the predicted binding site of the Fks1 protein and calculate the most favorable binding orientation, or "pose."

The primary output of these simulations is the binding energy, a value that estimates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Studies on related echinocandins, such as caspofungin and anidulafungin, have shown that these molecules bind to a region of the Fks1 subunit that is exposed to the extracellular space, near the cell membrane. biorxiv.org The cyclic hexapeptide core of the echinocandin molecule, a defining feature of this compound, plays a crucial role in this interaction.

Docking studies have revealed key amino acid residues within the Fks1 subunit that are critical for binding. These "hotspot" regions are often the sites of mutations that confer resistance to echinocandin drugs. biorxiv.orgbiorxiv.org By understanding these specific interactions, researchers can rationalize the structure-activity relationships within the echinocandin class and predict how modifications to the this compound structure might impact its antifungal potency.

Table 1: Representative Docking Simulation Data for Echinocandins with β-(1,3)-D-Glucan Synthase This table presents illustrative data from studies on related echinocandin compounds to demonstrate the typical outputs of docking simulations.

Compound Target Protein Model Docking Software Calculated Binding Energy (kcal/mol) Key Interacting Residues (Predicted)
Caspofungin Homology Model of C. albicans Fks1 Glide -5.3 Not specified in this study nih.gov
Echinocandin B Homology Model of C. albicans Fks1 Glide -3.3 Not specified in this study semanticscholar.orgjapsonline.com
Anidulafungin Cryo-EM structure of S. cerevisiae Fks1 Not specified Not specified Hotspot 1, Hotspot 2 biorxiv.org
Micafungin Cryo-EM structure of S. cerevisiae Fks1 Not specified -31.821 (relative free energy) Hotspot 1, Hotspot 2, Hotspot 3 biorxiv.org

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy

While molecular docking provides a static snapshot of the ligand-target interaction, advanced molecular dynamics (MD) simulations offer a dynamic view. biorxiv.org These computationally intensive simulations model the movements of atoms in the protein-ligand complex over time, providing insights into the conformational flexibility of both the this compound molecule and its binding site on the Fks1 subunit. biorxiv.org

MD simulations can be used to refine the initial poses generated by docking studies. By simulating the behavior of the complex in a more realistic, solvated environment, researchers can assess the stability of the predicted binding mode. biorxiv.org These simulations can reveal subtle changes in the protein's shape upon ligand binding and highlight the role of water molecules in mediating the interaction. biorxiv.org

A key application of MD simulations in drug research is the calculation of binding free energy. biorxiv.org Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the free energy of binding from MD trajectories. These calculations are generally more accurate than the scoring functions used in molecular docking and can provide a more reliable ranking of the binding affinities of different compounds.

For this compound, MD simulations can help to understand how its specific chemical structure, particularly its side chain, influences its conformational preferences and the dynamics of its interaction with the Fks1 subunit. This information is invaluable for the rational design of new echinocandin derivatives with improved properties. nih.gov

Biophysical Characterization Techniques for Binding Kinetics

Biophysical techniques provide experimental validation for the computational predictions of ligand-target interactions. They directly measure the binding of a compound to its target, providing quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govmdpi.com In a typical SPR experiment, the target protein (Fks1) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of this compound to the immobilized Fks1 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov From the resulting sensorgram, one can determine the association rate (k_on) and dissociation rate (k_off) of the interaction. The ratio of these rates (k_off/k_on) yields the equilibrium dissociation constant (K_D), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that measures the heat changes associated with a binding event. nih.govnih.govresearchgate.net In an ITC experiment, a solution of this compound is titrated into a solution containing the Fks1 protein. youtube.com The heat released or absorbed during the binding reaction is measured directly. utwente.nl This allows for the determination of the binding affinity (K_A), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). nih.gov From these parameters, the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction. For high-affinity ligands, a displacement titration method can be employed, where the compound of interest competes with a weaker, known binder to bring the measurement into a detectable range. nih.govresearchgate.net

While specific SPR and ITC data for this compound are not widely published, these techniques have been instrumental in characterizing the binding of other high-affinity ligands and inhibitors in various biological systems. researchgate.netnih.gov Their application to the study of this compound would provide crucial data to confirm and refine the insights gained from computational approaches.

Table 2: Kinetic Parameters for Echinocandin Inhibition of Mutant Fks1p from C. albicans This table presents kinetic data for various echinocandins against wild-type and mutant Fks1p, illustrating the type of data obtained from biophysical and enzymatic assays. The 50% inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key measures of a drug's potency. Data is generalized from published research.

Echinocandin Fks1p Status IC₅₀ (µg/mL) K_i (µg/mL)
Anidulafungin Wild Type 0.002 0.001
Anidulafungin Mutant 0.5 - >16 0.2 - >16
Caspofungin Wild Type 0.015 0.005
Caspofungin Mutant 1 - >16 0.5 - >16
Micafungin Wild Type 0.005 0.002
Micafungin Mutant 0.25 - >16 0.1 - >16

Source: Adapted from kinetic characterization studies of echinocandin inhibition. nih.govnih.gov

Strategic Implications and Future Directions in Drug Discovery Utilizing Fk 739 Free Acid Research

Contribution to Understanding Complex Biological Systems (RAS and Fatty Acid Signaling)

Research connected to FK-739 free acid has significantly contributed to the scientific understanding of the Ras signaling pathway and its intersection with fatty acid signaling. The Ras family of proteins are critical signaling hubs that, when mutated, are implicated in a large number of human cancers. nih.gov Their activity is contingent on a post-translational modification known as farnesylation, a process that attaches a farnesyl lipid group to the protein. wikipedia.orgmedchemexpress.com This lipid modification, catalyzed by the enzyme farnesyltransferase, is essential for anchoring Ras proteins to the cell membrane, a prerequisite for their signaling function. wikipedia.org

The study of farnesyltransferase inhibitors (FTIs) has been instrumental in dissecting this process. By blocking the farnesylation of Ras, these inhibitors prevent its proper localization and function, thereby inhibiting downstream signaling cascades responsible for cell growth and proliferation. nih.govmedchemexpress.com This line of inquiry has provided researchers with powerful chemical tools to probe the intricacies of Ras-dependent signaling.

Furthermore, this research has broadened the understanding of fatty acid signaling and lipid metabolism in general. Farnesylation is a specific type of prenylation, a broader class of lipid modifications. Investigating the impact of inhibiting this process has shed light on how lipid attachments modulate the function, localization, and interaction of a wide array of cellular proteins, extending well beyond the Ras family. frontiersin.org Fatty acids and their derivatives are now understood to be crucial signaling molecules that regulate diverse cellular functions through specific receptors and by direct modification of proteins. nih.govnih.gov

Potential for Developing Novel Therapeutic Agents and Lead Optimization

The exploration of compounds within this research area has laid a foundation for the development of novel therapeutic agents. Initially driven by the goal of treating Ras-mutant cancers, the work on farnesyltransferase inhibitors has created a rich field for drug discovery. wikipedia.orgnih.gov Although the clinical trajectory of early FTIs has revealed complexities, the knowledge gained has been invaluable for ongoing anticancer strategies. nih.govcapes.gov.br

A key aspect of this is the role of such compounds in lead optimization. nih.gov In drug discovery, a "lead compound" is an initial molecule that shows desired biological activity but may have suboptimal properties. The chemical structure of early-generation inhibitors serves as a scaffold for medicinal chemists to perform systematic modifications. This process, known as structure-activity relationship (SAR) analysis, helps identify which parts of the molecule are critical for its inhibitory effect and which can be altered to improve properties like potency, selectivity, and metabolic stability. researchgate.net The detailed molecular insights gained from this research guide the rational design of new, more effective therapeutic candidates. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug development and has been significantly informed by the challenges and discoveries in the FTI field. researchgate.net

Methodological Advancements in Preclinical Compound Evaluation

The rigorous investigation required to understand and develop farnesyltransferase inhibitors has catalyzed significant methodological advancements in how compounds are evaluated in a preclinical setting. nih.gov The need to quantify the precise efficacy and selectivity of these inhibitors prompted the development and refinement of sophisticated biochemical and cell-based assays. aacrjournals.org

Biochemical Assays: Highly precise in vitro assays were established to directly measure the inhibition of the farnesyltransferase enzyme. These are critical for the initial high-throughput screening of chemical libraries and for detailed characterization of promising lead compounds. medchemexpress.com

Cell-Based Assays: More complex cell-based assays were developed to confirm that the compound not only hits its target enzyme but also produces the desired biological effect within a living cell, such as preventing the processing of specific proteins like Ras. aacrjournals.org These assays provide a more biologically relevant measure of a compound's potential.

The preclinical and clinical evaluation of farnesyltransferase inhibitors has demonstrated that antitumor activity does not always correlate with the mutational status of the Ras gene, indicating that other farnesylated proteins are also important targets. nih.gov This has underscored the necessity of robust pharmacodynamic assays—tests that can measure the molecular effect of a drug on its target in the body. For instance, methods to assess the inhibition of protein prenylation in tissues and even in white blood cells from blood samples have been developed to support clinical trials, allowing researchers to monitor whether the drug is engaging its target at a given dose. aacrjournals.org These advancements in preclinical assessment help to better predict clinical outcomes and guide the development of more effective treatment strategies. nih.gov

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing and characterizing FK-739 free acid in preclinical studies?

  • Methodological Answer :

  • Synthesis : Use protocols optimized for angiotensin receptor antagonists, such as coupling reactions with protected intermediates, followed by deprotection under mild acidic conditions .
  • Characterization :
  • Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to verify the absence of impurities (e.g., residual solvents or intermediates) and confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (±1 ppm tolerance) .

Q. How can researchers assess the selectivity of this compound for angiotensin II type 1 (AT1) receptors over other receptor subtypes?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled 125^{125}I-angiotensin II in HEK293 cells expressing human AT1, AT2, or other GPCRs. Calculate IC50_{50} values and selectivity ratios (AT1 vs. non-target receptors) .
  • Functional Antagonism : Measure inhibition of angiotensin II-induced IP1 accumulation (HTRF assay) in AT1-expressing cells, comparing responses to other receptor subtypes (e.g., AT2 or Mas receptors) .

Advanced Research Questions

Q. What experimental strategies can mitigate batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer :

  • Quality Control : Implement strict synthesis protocols (e.g., controlled temperature/pH during crystallization) to minimize polymorphic forms .
  • Bioactivity Standardization :
  • Use a reference standard (e.g., commercially available AT1 antagonists like losartan) in parallel assays to normalize activity metrics .
  • Validate each batch via dose-response curves in AT1 receptor binding assays (≥3 independent replicates) .

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration (LC-MS/MS) to confirm bioavailability and correlate with observed in vivo effects (e.g., blood pressure reduction in hypertensive models) .
  • Tissue-Specific Activity : Use ex vivo autoradiography to map receptor occupancy in target organs (e.g., kidney, vasculature) and compare with systemic binding .
  • Metabolite Interference : Screen for active metabolites (e.g., via liver microsome incubation) that may contribute to in vivo effects not observed in vitro .

Q. What computational approaches are suitable for predicting off-target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to simulate binding to non-AT1 receptors (e.g., adrenergic receptors, ion channels) based on structural homology .
  • Machine Learning : Train models on ChEMBL data to predict polypharmacology risks, focusing on GPCR and kinase families .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in AT1 receptor studies?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with a variable slope model (four-parameter logistic equation) to calculate EC50_{50}/IC50_{50} .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers while retaining biological variability .
  • Reproducibility : Report mean ± SEM with ≥3 independent experiments, each containing triplicate measurements .

Q. What are common pitfalls in interpreting this compound’s hypertensive effects in animal models, and how can they be addressed?

  • Methodological Answer :

  • Baseline Variability : Pre-screen animals for baseline blood pressure (telemetry or tail-cuff) and stratify into treatment groups to reduce inter-subject variability .
  • Vehicle Effects : Include a vehicle control group (e.g., 0.5% methylcellulose) to isolate compound-specific effects .
  • Sex Differences : Conduct parallel studies in male and female cohorts to account for sex-dependent pharmacokinetics .

Experimental Design

Q. How to design a study investigating this compound’s interaction with endogenous antioxidants (e.g., glutathione) in hypertensive models?

  • Methodological Answer :

  • Oxidative Stress Markers : Measure plasma 8-isoprostane (ELISA) and tissue glutathione (HPLC) pre-/post-treatment .
  • Co-Administration : Test FK-739 with N-acetylcysteine (NAC) to assess if antioxidant supplementation enhances efficacy .

Q. What in vitro models best replicate the human vascular microenvironment for testing this compound?

  • Methodological Answer :

  • 3D Vascular Organoids : Differentiate iPSCs into endothelial and smooth muscle cells, embedding in collagen/fibrin hydrogels under shear stress .
  • Ex Vivo Arterial Rings : Use human resistance arteries (e.g., mesenteric) mounted in myographs to measure vasodilation/constriction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FK-739 free acid
Reactant of Route 2
Reactant of Route 2
FK-739 free acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.